molecular formula C6H7ClF3N3 B3049116 [6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride CAS No. 1948237-23-7

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride

Katalognummer B3049116
CAS-Nummer: 1948237-23-7
Molekulargewicht: 213.59
InChI-Schlüssel: DCBHMRVMQFCNAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 1948237-23-7 . It has a molecular weight of 213.59 . The IUPAC name for this compound is (6-(trifluoromethyl)pyridazin-3-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6F3N3.ClH/c7-6(8,9)5-2-1-4(3-10)11-12-5;/h1-2H,3,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Anti-Asthmatic Activities

A study on condensed-azole derivatives, including pyridazin-3-yl compounds, demonstrated potential anti-asthmatic activities. The research involved the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain compounds in this series showed potent activity, suggesting their value in treating asthma and other respiratory diseases. The structure-activity relationships of these compounds were discussed, highlighting the potential of pyridazin-3-yl compounds in respiratory disease treatment (Kuwahara et al., 1997).

Hemodynamic Effects

Another study explored the hemodynamic profile of a pyridazinamine derivative in conscious dogs, investigating its effects on systemic, pulmonary, renal, and coronary circulation as well as on myocardial contractility. The compound induced a decrease in systemic arterial blood pressure by reducing total peripheral resistance, while increasing heart rate, cardiac output, and coronary and renal blood flows. These findings suggest the compound's potential in vasodilation and its therapeutic application in managing cardiovascular conditions (Di Francesco et al., 1986).

Anti-Inflammatory and Analgesic Properties

Pyridazinone derivatives, such as arylpiperazinylalkyl pyridazinones, have been shown to exhibit antinociceptive effects against thermal and chemical stimuli. Extended research on a compound referred to as ET1 revealed its potent analgesic and anti-inflammatory effects, including a reduction in paw licking response in the capsaicin test, abdominal stretching in the writhing test, and carrageenan-induced thermal hyperalgesia. These findings support the potential clinical applications of pyridazinone derivatives in treating inflammatory-based diseases due to their significant analgesic and anti-inflammatory properties (Maione et al., 2020).

Cardiovascular Pharmacology

A novel cardiotonic agent with vasodilator properties, distinct from cardiac glycosides and beta-adrenoceptor agonists, was investigated in vivo. This compound produced dose-dependent increases in myocardial contractility and cardiac output while reducing arterial blood pressure and total peripheral resistance. Its potent cardiotonic and vasodilator activities suggest its efficacy as a remedy for heart failure, marking a new class of agents with both bronchodilating and anti-inflammatory effects (Narimatsu et al., 1987).

Cognitive Enhancement

A study on ZSET1446, an azaindolizinone derivative, showed significant effects on cognitive impairment in mice previously treated with methamphetamine. ZSET1446 improved recognition memory without affecting exploratory behavior and was associated with the activation of extracellular signal-regulated kinase 1/2 in the prefrontal cortex. This suggests the potential of such compounds in treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia (Ito et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .

Eigenschaften

IUPAC Name

[6-(trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-2-1-4(3-10)11-12-5;/h1-2H,3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBHMRVMQFCNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1948237-23-7
Record name 3-Pyridazinemethanamine, 6-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948237-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(trifluoromethyl)pyridazin-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride
Reactant of Route 3
[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride
Reactant of Route 5
[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.